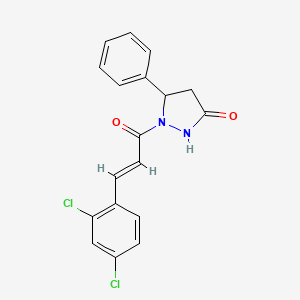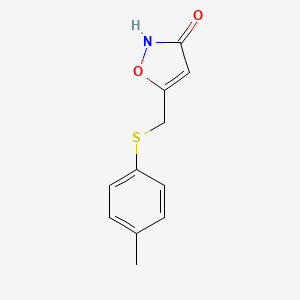
5-((p-tolylthio)methyl)isoxazol-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-((p-tolylthio)methyl)isoxazol-3(2H)-one is a chemical compound that belongs to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The presence of the p-tolylthio group in this compound adds unique properties, making it an interesting subject for various scientific studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-((p-tolylthio)methyl)isoxazol-3(2H)-one typically involves the reaction of p-tolylthiomethyl ketone with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an oxime intermediate, which cyclizes to form the isoxazole ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve optimizing the reaction conditions for large-scale synthesis, including the use of suitable solvents, catalysts, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the p-tolylthio group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the isoxazole ring or the p-tolylthio group, resulting in the formation of various reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the isoxazole ring, where the nitrogen atom can act as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced isoxazole derivatives.
Substitution: Various substituted isoxazole derivatives.
科学的研究の応用
Chemistry
In chemistry, 5-((p-tolylthio)methyl)isoxazol-3(2H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological targets makes it a valuable tool for drug discovery and development.
Medicine
In medicine, derivatives of this compound are investigated for their therapeutic potential. Researchers are exploring its use in the treatment of various diseases, including infections and cancer.
Industry
In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in polymer science, catalysis, and material science.
作用機序
The mechanism of action of 5-((p-tolylthio)methyl)isoxazol-3(2H)-one involves its interaction with specific molecular targets. The p-tolylthio group can interact with enzymes and receptors, modulating their activity. The isoxazole ring can also participate in hydrogen bonding and other interactions, affecting the compound’s overall biological activity.
類似化合物との比較
Similar Compounds
- 5-methylisoxazol-3(2H)-one
- 5-phenylisoxazol-3(2H)-one
- 5-(methylthio)methylisoxazol-3(2H)-one
Uniqueness
5-((p-tolylthio)methyl)isoxazol-3(2H)-one stands out due to the presence of the p-tolylthio group, which imparts unique chemical and biological properties. This group enhances the compound’s reactivity and potential for interaction with biological targets, making it a valuable compound for various scientific applications.
特性
CAS番号 |
89660-87-7 |
|---|---|
分子式 |
C11H11NO2S |
分子量 |
221.28 g/mol |
IUPAC名 |
5-[(4-methylphenyl)sulfanylmethyl]-1,2-oxazol-3-one |
InChI |
InChI=1S/C11H11NO2S/c1-8-2-4-10(5-3-8)15-7-9-6-11(13)12-14-9/h2-6H,7H2,1H3,(H,12,13) |
InChIキー |
YAMFAFZXWGDRQF-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)SCC2=CC(=O)NO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



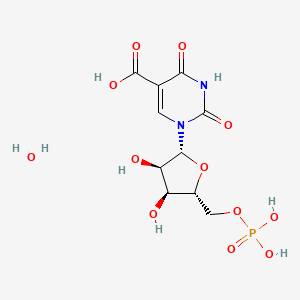
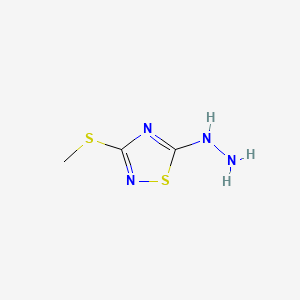
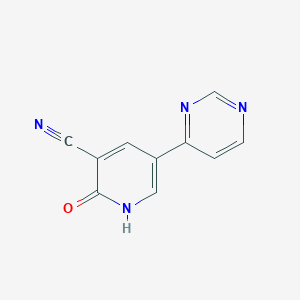

![N-(4-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)phenyl)acetamide](/img/structure/B12905072.png)
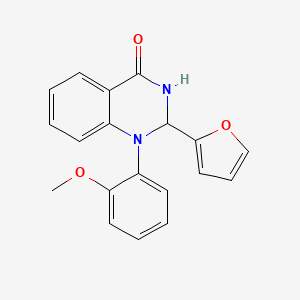
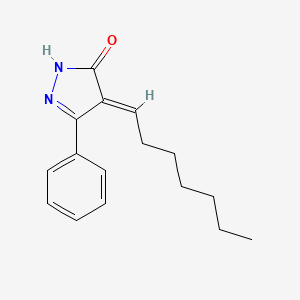
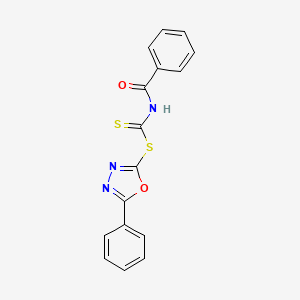
![Cis-2,4,6-trioxohexahydrofuro[3,4-b]furan-3a-yl acetate](/img/structure/B12905090.png)
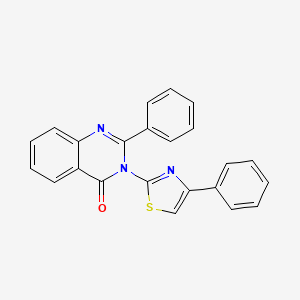
![4-Chloro-5-({[(3,4-dichlorophenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one](/img/structure/B12905102.png)
![6,7-Dimethyl-3,4-dihydro-2H-pyrazino[2,3-B][1,4]thiazine](/img/structure/B12905110.png)
